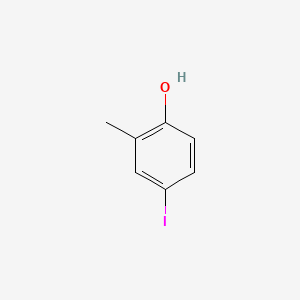

4-Iodo-2-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBDSSKIWDFOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209379 | |

| Record name | Phenol, 4-iodo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60577-30-2 | |

| Record name | Phenol, 4-iodo-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060577302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-iodo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Iodo-2-methylphenol: A Critical Intermediate in Medicinal Chemistry and Cross-Coupling Architectures

Executive Summary

4-Iodo-2-methylphenol (CAS: 60577-30-2), often referred to as 4-iodo-o-cresol, acts as a high-value scaffold in the synthesis of biaryl ether pharmacophores and PPARδ agonists (e.g., GW501516).[1] Its utility stems from the unique reactivity of the carbon-iodine (C–I) bond at the para position, which undergoes oxidative addition with palladium catalysts significantly faster than its brominated or chlorinated analogues.

This technical guide analyzes the physicochemical profile of 4-iodo-2-methylphenol, details its synthesis via oxidative iodination, and provides a validated protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Part 1: Physicochemical Profile & Molecular Weight Analysis

Understanding the molecular weight (MW) of 4-iodo-2-methylphenol goes beyond simple stoichiometry; it is the primary metric for mass spectrometry (MS) validation during impurity profiling.

Molecular Weight & Isotopic Signature

Unlike chlorinated or brominated compounds, which show distinct M+2 isotopic patterns (due to

| Property | Value | Technical Note |

| Molecular Formula | ||

| Molecular Weight | 234.03 g/mol | Monoisotopic Mass: 233.9542 |

| CAS Number | 60577-30-2 | Distinct from isomer 2-iodo-4-methylphenol (CAS 16188-57-1) |

| Melting Point | 67–68 °C | Solid at room temperature; requires gentle heating for dispensing |

| Boiling Point | 105–110 °C | At 2 mmHg (high vacuum distillation required) |

| Acidity ( | ~9.7 | Slightly more acidic than o-cresol due to the inductive effect of Iodine |

Structural Identification

In Nuclear Magnetic Resonance (NMR), the 1,2,4-substitution pattern is critical for quality control.

-

NMR: Look for the methyl singlet at

-

Mass Spec (EI): The molecular ion peak

appears at m/z 234 . A characteristic fragment at

Part 2: Synthesis & Quality Control

Causality: Direct iodination of phenols is preferred over diazonium salt pathways (Sandmeyer reaction) due to higher atom economy and safety profiles. The method below utilizes sodium iodide (NaI) and sodium hypochlorite (NaOCl), generating "electrophilic iodine" in situ.

Protocol: Oxidative Iodination of o-Cresol

Reagents: o-Cresol (2-methylphenol), NaI, NaOCl (commercial bleach), Methanol, NaOH.

Step-by-Step Methodology:

-

Solvation: Dissolve o-cresol (10 mmol) and NaI (10 mmol) in methanol (20 mL). Add NaOH (10 mmol) to deprotonate the phenol, increasing electron density at the para position.

-

Oxidant Addition: Cool the solution to 0°C. Add aqueous NaOCl (10 mmol) dropwise over 30 minutes.

-

Quenching: Stir for 1 hour at 0–5°C. Quench with saturated sodium thiosulfate (

) to neutralize excess oxidant and iodine. -

Isolation: Acidify with 1M HCl to pH 2. The product will precipitate or form an oil. Extract with ethyl acetate (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from hexanes to obtain off-white needles.

Validation Check:

-

TLC: Run in 10% Ethyl Acetate/Hexane. The product (

) will be less polar than the starting o-cresol. -

Yield Target: >85%.

Part 3: Synthetic Utility – The Suzuki-Miyaura Coupling

The primary application of 4-iodo-2-methylphenol in drug discovery is as an aryl donor. The C–I bond is the weakest among aryl halides (

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting the oxidative addition of the Palladium(0) species into the C–I bond of 4-iodo-2-methylphenol.

Caption: The Pd(0)-catalyzed cycle. 4-Iodo-2-methylphenol enters at the Oxidative Addition step, facilitating the formation of the Pd(II) intermediate.

Protocol: Cross-Coupling to Biaryl Ethers

Scenario: Coupling 4-iodo-2-methylphenol with Phenylboronic acid.

-

Degassing: In a microwave vial, combine 4-iodo-2-methylphenol (1.0 equiv), Phenylboronic acid (1.2 equiv), and Potassium Carbonate (

, 2.0 equiv). -

Catalyst Loading: Add

(0.05 equiv).-

Why this catalyst? The bidentate dppf ligand prevents

-hydride elimination (if alkyl chains were present) and stabilizes the Pd center against agglomeration.

-

-

Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). Sparge with Argon for 5 minutes.

-

Role of Water: Essential for dissolving the inorganic base (

) to activate the boronic acid (forming the boronate species).

-

-

Reaction: Seal and heat to 80°C for 4 hours (or 100°C for 20 mins in microwave).

-

Workup: Dilute with water, extract with DCM. The resulting biaryl phenol can be further functionalized at the hydroxyl group.

Part 4: Handling & Safety Data

Corrosivity: As a phenol derivative, this compound is corrosive to skin and eyes. It acts as a protein denaturant. Light Sensitivity: Iodinated aromatics are susceptible to photolytic deiodination. Store in amber vials. Storage: Keep at room temperature (15–25°C) under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the phenol ring to quinones (indicated by pink/brown discoloration).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 143713, 4-Iodo-2-methylphenol. [Link]

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Developments. [Link]

Sources

Structural Architecture & Synthetic Utility of 4-Iodo-2-methylphenol

A Technical Whitepaper for Chemical Research & Development [1][2]

Executive Summary & Compound Identity

4-Iodo-2-methylphenol (CAS: 60577-30-2), often referred to as 4-iodo-o-cresol, represents a critical halogenated scaffold in medicinal chemistry.[1][2][3][4][5] Unlike its isomer 2-iodo-4-methylphenol, this congener features an iodine atom at the para position relative to the hydroxyl group, significantly altering its electronic profile and reactivity in palladium-catalyzed cross-coupling reactions.[1][2]

This guide dissects the structural integrity, spectroscopic fingerprint, and synthetic protocols required to utilize this compound as a high-fidelity intermediate in the synthesis of PPAR agonists (e.g., GW501516) and biaryl natural products.[1][2]

Chemical Identity Matrix

| Parameter | Technical Specification |

| IUPAC Name | 4-Iodo-2-methylphenol |

| Common Synonyms | 4-iodo-o-cresol; 2-methyl-4-iodophenol |

| CAS Registry Number | 60577-30-2 |

| Molecular Formula | |

| Molecular Weight | 234.03 g/mol |

| Melting Point | 67–68 °C (Lit.[1][2][4] value: distinct from isomer at 35 °C) |

| Appearance | Off-white to light brown crystalline solid |

| SMILES | Cc1cc(I)ccc1O |

Molecular Architecture & Electronic State

The reactivity of 4-iodo-2-methylphenol is governed by the "push-pull" electronic interplay between the electron-donating hydroxyl/methyl groups and the polarizable iodine atom.[1][2]

Structural Visualization

The following diagram illustrates the atomic numbering and connectivity.[1][2] Note the steric proximity of the methyl group (C2) to the hydroxyl (C1), which influences the pKa (~9.[1][2]7) slightly relative to unsubstituted phenol.[1][2]

Figure 1: Connectivity and electronic functionalization of the 4-iodo-2-methylphenol scaffold.

Electronic Causality[1][2]

-

Directing Effects: The Hydroxyl group (-OH) is a strong ortho/para activator.[1][2] The Methyl group (-CH3) is a weak ortho/para activator.[1][2]

-

Regioselectivity: In the synthesis from o-cresol, the para position (C4) is sterically accessible and electronically activated by the -OH group.[1][2] The ortho position (C6) is also activated but is less favored for bulky electrophiles (like Iodine) compared to C4, resulting in high regioselectivity for the 4-iodo isomer over the 6-iodo isomer.[1][2]

Spectroscopic Characterization (The Fingerprint)

To ensure scientific integrity, researchers must validate the structure using NMR.[1][2] The coupling constants (

NMR Analysis ( H, 400 MHz, )

| Position | Proton Type | Multiplicity | Coupling ( | Interpretation |

| 2.24 ppm | Singlet (s) | - | Characteristic aryl-methyl | |

| 4.8-5.5 ppm | Broad (br s) | - | Exchangeable proton | |

| 6.58 ppm | Doublet (d) | Ortho to OH, shielded | ||

| 7.35 ppm | Doublet of Doublets (dd) | Adjacent to I, couples to H3/H6 | ||

| 7.45 ppm | Doublet (d) | Meta coupling to H5; deshielded by I |

Diagnostic Logic: The presence of a large ortho-coupling (

Synthetic Protocol: Regioselective Iodination

Objective: Synthesize 4-iodo-2-methylphenol from o-cresol with >95% purity. Methodology: Oxidative iodination using Sodium Iodide (NaI) and Sodium Hypochlorite (NaOCl).[1][2] This "green chemistry" approach avoids hazardous iodine monochloride (ICl).[1][2]

The Protocol Workflow

Figure 2: Step-by-step oxidative iodination workflow.[1][2]

Experimental Procedure

-

Solubilization: Dissolve o-cresol (10 mmol) and NaI (11 mmol) in Methanol (20 mL). Add NaOH (11 mmol) to generate the phenolate anion (increases nucleophilicity).[1][2]

-

Oxidant Addition: Cool to 0°C. Add NaOCl (commercial bleach, 5-6% active chlorine, 11 mmol) dropwise over 30 minutes. Why? Slow addition prevents over-iodination.[1][2]

-

Reaction: Allow to warm to room temperature. The solution typically turns dark red/brown due to transient iodine species.[1][2]

-

Quenching (Critical): Add saturated Sodium Thiosulfate (

) until the iodine color disappears (turns pale yellow/clear). -

Workup: Acidify with 1M HCl to pH ~2. Extract with Ethyl Acetate (

).[1][2] Dry organic layer over -

Purification: Recrystallize from Hexanes/Ethyl Acetate (9:1) to obtain white needles (mp 67-68 °C).

Reactivity & Applications: The Suzuki-Miyaura Coupling

The C-I bond is the weakest carbon-halogen bond (

Mechanistic Pathway

The following diagram details the catalytic cycle when coupling 4-iodo-2-methylphenol with a boronic acid to form a biaryl scaffold (e.g., in drug discovery).

Figure 3: Catalytic cycle for Pd-catalyzed coupling at the C4-Iodine site.[1][2]

Key Applications

-

PPAR Agonists: Used as the A-ring precursor for GW501516 (Cardarine), a metabolic modulator.[1][2]

-

Biaryl Ethers: The phenol group allows for Ullmann ether synthesis, while the iodine allows for orthogonal C-C bond formation.[1][2]

Safety & Handling

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][2][4] The iodine bond is photosensitive; store in amber vials.[1][2]

-

Storage: Keep at 2-8°C under inert atmosphere (Argon) to prevent oxidative darkening (formation of quinones).

References

-

PubChem. (2025).[1][2][4] 4-Iodo-2-methylphenol Compound Summary. National Library of Medicine.[1][2] [Link]

-

NIST WebBook. (2024).[1][2] Phenol, 4-iodo-2-methyl- Mass Spectrum. National Institute of Standards and Technology.[1][2] [Link][1][2]

Sources

- 1. 2-iodo-4-methylphenol | 16188-57-1 [chemicalbook.com]

- 2. 2-Iodo-4-methylphenol | C7H7IO | CID 616392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Iodo-2-methylphenol | CAS 60577-30-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 4-Iodo-2-methylphenol | C7H7IO | CID 143713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Iodo-2-methylphenol | CymitQuimica [cymitquimica.com]

Technical Guide: 4-Iodo-2-methylphenol

Core Identity, Synthesis, and Applications in Drug Discovery

Introduction & Strategic Significance

4-Iodo-2-methylphenol (CAS: 60577-30-2) is a high-value halogenated phenolic intermediate.[1][2] In the landscape of medicinal chemistry, it serves as a critical "latch point" for constructing complex biaryl scaffolds.[1][2] Its significance stems from the distinct reactivity profile of the aryl iodide moiety—which undergoes oxidative addition in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) significantly faster than its bromide or chloride analogues—while the ortho-methyl group provides steric influence that can lock conformation in receptor-ligand interactions.[1][2]

This guide provides a definitive technical breakdown of 4-Iodo-2-methylphenol, moving beyond simple identification to cover synthesis, validation, and its pivotal role in the synthesis of metabolic modulators like GW501516 (Cardarine).[1][2]

Nomenclature & Synonyms (The Identification Core)

Precise identification is the first line of defense against experimental failure.[1][2] In chemical procurement and database mining, 4-Iodo-2-methylphenol is frequently obscured by varying naming conventions.

Critical Differentiation: Do NOT confuse with its regioisomer, 2-iodo-4-methylphenol (CAS: 16188-57-1).[1][2] The position of the iodine relative to the hydroxyl group fundamentally alters reactivity and biological activity.[1][2]

Synonym & Identifier Matrix

| Category | Primary Identifier / Synonym | Context for Use |

| IUPAC Name | 4-Iodo-2-methylphenol | Official scientific communication.[1][2][3] |

| Common Name | 4-Iodo-o-cresol | Industrial/Bulk synthesis context.[1][2][3] Derived from o-cresol parent.[1][2][4] |

| Inverted Name | Phenol, 4-iodo-2-methyl- | Chemical Abstracts Service (CAS) indexing; database queries.[1][2] |

| Alternate IUPAC | 2-Methyl-4-iodophenol | Occasionally used in older literature.[1][2] |

| CAS Registry | 60577-30-2 | The definitive unique key. Always verify this number.[1][2] |

| SMILES | Cc1cc(I)ccc1O | Chemoinformatics, docking simulations. |

| InChIKey | WSBDSSKIWDFOBQ-UHFFFAOYSA-N | Unique digital signature for duplicate checking. |

Isomer Differentiation Logic

The following diagram illustrates the structural decision tree to ensure the correct isomer is selected for synthesis.

Figure 1: Logic flow for distinguishing 4-Iodo-2-methylphenol from its common regioisomer.

Physicochemical Profile

Understanding the physical state is essential for handling and purification.[1][2] The high pKa relative to phenol (approx 10) suggests the iodine atom exerts a subtle inductive effect, while the methyl group provides electron donation.[1][2]

| Property | Value | Technical Note |

| Molecular Weight | 234.03 g/mol | Suitable for fragment-based drug design (FBDD).[1][2] |

| Appearance | Off-white to light brown solid | Darkens upon light exposure (iodine liberation).[1][2] |

| Melting Point | 67–68 °C | Low MP requires careful handling during vacuum drying to avoid sublimation.[1][2] |

| Boiling Point | 105–110 °C @ 2 mmHg | Purifiable via vacuum distillation.[1][2] |

| Solubility | DCM, EtOAc, Alcohols | Poorly soluble in water; requires organic co-solvent for aqueous reactions.[1][2] |

| pKa | ~9.70 (Predicted) | Weakly acidic; deprotonates with mild bases (e.g., K2CO3).[1][2] |

Synthetic Methodology: Regioselective Iodination

Causality & Logic: Direct iodination of o-cresol is the most efficient route.[1][2] The hydroxyl group (-OH) is a strong ortho/para director.[1][2] Since the ortho position (C2) is blocked by the methyl group and the other ortho position (C6) is sterically less favored than the para position (C4), electrophilic attack occurs predominantly at C4.[1][2]

Protocol: Oxidative Iodination using NaI/NaOCl This method is preferred over hazardous iodine monochloride (ICl) or expensive N-iodosuccinimide (NIS) for scale-up.[1][2] It generates "I+" in situ.

Reagents:

Step-by-Step Workflow:

-

Dissolution: Dissolve o-cresol and NaI in Methanol/Water. Cool to 0°C.[1][2][3]

-

Addition: Dropwise addition of NaOCl solution over 30 minutes.

-

Quenching: Upon reaction completion (TLC monitoring), quench with aqueous Sodium Thiosulfate (Na2S2O3).

-

Workup: Acidify with dilute HCl to pH 2 (precipitates the phenol), extract with Ethyl Acetate, dry over MgSO4, and concentrate.

-

Purification: Recrystallization from Hexanes/EtOAc.

Figure 2: Green chemistry route for the synthesis of 4-Iodo-2-methylphenol.

Applications in Drug Development

4-Iodo-2-methylphenol is not just a building block; it is a pharmacophore enabler.[1][2]

1. Synthesis of PPARδ Agonists (GW501516) The most prominent application is in the synthesis of GW501516 (Cardarine) , a research chemical investigated for metabolic syndrome.[1][2]

-

Mechanism: The phenol moiety is alkylated (ether synthesis), and the aryl iodide undergoes a coupling reaction to attach the thio-ether side chain.[1][2]

-

Role: The 2-methyl group restricts rotation, locking the ligand into the hydrophobic pocket of the PPARδ receptor.[1][2]

2. Suzuki-Miyaura Cross-Coupling Due to the weak C-I bond (approx. 57 kcal/mol vs 77 kcal/mol for C-Br), 4-Iodo-2-methylphenol couples under mild conditions.[1][2]

-

Protocol Insight: Use Pd(dppf)Cl2 or Pd(PPh3)4 with mild bases (K2CO3) in dioxane/water.[1][2] High yields (>90%) are typical because the oxidative addition of Pd(0) to the C-I bond is rapid.[1][2]

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2][7] |

Storage Protocol:

-

Light Sensitive: Iodine compounds can degrade photolytically.[1][2] Store in amber vials.

-

Cool & Dry: Store at room temperature (15-25°C), sealed under inert gas (Argon/Nitrogen) if storing for long durations to prevent oxidation of the phenol ring.[1][2]

References

-

ChemicalBook. (2025).[1][2] 4-Iodo-2-methylphenol Chemical Properties and Uses. Retrieved from [1][2]

-

Santa Cruz Biotechnology. (n.d.).[1][2][3] 4-Iodo-2-methylphenol Product Data. Retrieved from [1][2][3]

-

PubChem. (2025).[1][2][7] Compound Summary: 4-Iodo-2-methylphenol (CID 143713).[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]

-

Sigma-Aldrich. (n.d.).[1][2][7] Safety Data Sheet: 4-Iodo-2-methylphenol. Retrieved from [1][2]

-

Edgar, K. J., et al. (2014).[1][2] Efficient Synthesis of Iodinated Phenols. Synlett, 25(3), 399-402.[1][2][5] (Cited for general iodination methodology context).

Sources

- 1. 4-Iodo-2-methylphenol | C7H7IO | CID 143713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Iodo-4-methylphenol | C7H7IO | CID 616392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Iodo-2-methylphenol | CAS 60577-30-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. o-Cresol - Wikipedia [en.wikipedia.org]

- 5. 4-IODO-2-METHYLPHENOL | 60577-30-2 [chemicalbook.com]

- 6. CN101514144B - Method for preparing o-cresol - Google Patents [patents.google.com]

- 7. 4-碘-2-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

Solubility Profile of 4-Iodo-2-methylphenol: A Methodical Approach for Characterization in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences process development, formulation, and bioavailability. 4-Iodo-2-methylphenol, a key building block in synthetic chemistry, presents a unique solubility challenge due to its substituted phenolic structure. This guide provides a comprehensive framework for researchers to systematically determine and understand the solubility of 4-iodo-2-methylphenol in a range of organic solvents. We will move beyond a simple data table to explore the underlying principles of solubility, present robust experimental protocols for both qualitative and quantitative assessment, and offer a logical workflow for solvent selection. This document is intended to serve as a practical, field-proven guide for generating reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

4-Iodo-2-methylphenol (CAS 60577-30-2) is a valuable intermediate in organic synthesis, notably in the preparation of agonists for receptors like PPARδ, which are targets in antiobesity drug research.[1][2] The successful execution of synthesis, purification (e.g., recrystallization), and formulation of any compound hinges on a thorough understanding of its solubility characteristics. A poorly characterized solubility profile can lead to suboptimal reaction conditions, low recovery yields during purification, and significant challenges in developing stable and effective drug delivery systems.

This guide provides the necessary theoretical grounding and practical methodologies to empower researchers to:

-

Predict solubility behavior based on molecular structure.

-

Select an appropriate range of organic solvents for screening.

-

Execute reliable experimental protocols to quantify solubility.

-

Make informed decisions for process chemistry and formulation development.

Physicochemical Properties of 4-Iodo-2-methylphenol

A foundational understanding of the molecule's intrinsic properties is the first step in predicting its interactions with various solvents. Key properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₇IO | PubChem[3] |

| Molecular Weight | 234.03 g/mol | PubChem[3] |

| Appearance | Off-white to light brown solid | ChemicalBook[1] |

| Melting Point | 67-68 °C | Sigma-Aldrich |

| Boiling Point | 105-110 °C at 2 mmHg | Sigma-Aldrich |

| pKa (Predicted) | 9.70 ± 0.18 | ChemicalBook[1] |

| XLogP3 (Predicted) | 2.6 | PubChem[3][4] |

The structure of 4-iodo-2-methylphenol features a moderately polar hydroxyl (-OH) group capable of acting as a hydrogen bond donor and acceptor. However, the aromatic ring, the methyl group (-CH₃), and the large, nonpolar iodine atom contribute significant nonpolar character to the molecule. The predicted XLogP3 of 2.6 indicates a preference for lipophilic (organic) environments over aqueous ones. This duality—a polar hydrogen-bonding group on a largely nonpolar scaffold—is the key to its solubility behavior.

Theoretical Framework: The "Like Dissolves Like" Principle in Practice

The adage "like dissolves like" is the cornerstone of solubility prediction.[5] For 4-iodo-2-methylphenol, this means its solubility will be governed by the balance of interactions between its phenolic group and its iodinated aromatic ring with the functional groups of the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have -OH groups and can engage in strong hydrogen bonding with the phenolic hydroxyl group of the solute. We can predict good solubility in these solvents, particularly at elevated temperatures.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents contain polar functional groups (e.g., C=O, C-O-C) and can act as hydrogen bond acceptors. They will interact favorably with the solute's hydroxyl group. Their moderate polarity should also accommodate the nonpolar portion of the molecule, suggesting they are strong candidates for effective solubilization.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. While Toluene's aromatic ring may have some favorable π-π stacking interactions with the solute's benzene ring, the highly polar hydroxyl group will be poorly solvated. Solubility is expected to be low in aliphatic nonpolar solvents like hexane but may be moderate in toluene, especially upon heating.

Solvent Selection and Screening Workflow

A systematic approach to solvent selection saves time and resources. The following workflow, illustrated in the diagram below, provides a logical pathway from theoretical prediction to experimental verification.

Caption: Logical workflow for systematic solvent selection.

Experimental Protocols

Safety First: Before beginning any experimental work, consult the Safety Data Sheet (SDS). 4-Iodo-2-methylphenol is classified as a skin, eye, and respiratory irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All procedures should be performed in a well-ventilated chemical fume hood.[6]

Protocol 1: Rapid Qualitative Solubility Assessment

Objective: To quickly screen and categorize potential solvents at ambient temperature.

Materials:

-

4-Iodo-2-methylphenol

-

Test tubes or small vials (e.g., 4 mL)

-

Graduated pipette or Eppendorf pipette

-

Vortex mixer

-

Candidate solvents (e.g., Water, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

Procedure:

-

Preparation: Place approximately 10-20 mg of 4-iodo-2-methylphenol into a clean, dry vial. The exact mass is not critical, but it should be consistent across all tests.

-

Solvent Addition: Add the selected solvent to the vial in 0.5 mL increments.

-

Agitation: After each addition, cap the vial and vortex for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background. Look for any undissolved solid particles.

-

Classification:

-

Soluble: The solid completely dissolves in ≤ 1 mL of solvent.

-

Partially Soluble: A significant portion, but not all, of the solid dissolves after adding up to 3 mL of solvent.

-

Insoluble: Little to no solid dissolves even after adding 3 mL of solvent.

-

-

Record: Meticulously record your observations for each solvent.

Causality: This rapid test is designed to efficiently eliminate unsuitable solvents. For applications like recrystallization, an ideal solvent will often show partial or low solubility at room temperature, which is a key indicator for further investigation.[5]

Protocol 2: Quantitative Solubility Determination (Isothermal Equilibrium Method)

Objective: To determine the precise solubility (in mg/mL or mol/L) of 4-iodo-2-methylphenol in a given solvent at a specific temperature.

Workflow Diagram:

Caption: Experimental workflow for quantitative solubility measurement.

Procedure:

-

Preparation: Add an excess amount of 4-iodo-2-methylphenol to a known volume of the chosen solvent in a screw-cap vial. "Excess" means enough solid remains undissolved to ensure the solution is saturated.

-

Equilibration: Seal the vial tightly and place it in an incubator shaker or on a stirring plate with a temperature-controlled bath. Agitate the mixture at a constant, recorded temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Remove the vial from agitation and allow the excess solid to settle completely. For very fine particles, centrifugation may be necessary to obtain a clear supernatant.

-

Sampling: Using a pre-weighed, calibrated pipette, carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant. Be extremely careful not to disturb the solid at the bottom.

-

Solvent Removal: Transfer the aliquot to a pre-weighed vial. Remove the solvent completely using a rotary evaporator, vacuum oven, or a gentle stream of nitrogen gas.

-

Quantification: Once the solvent is fully evaporated and the residue is dry, weigh the vial containing the solid residue.

-

Calculation:

-

Mass of dissolved solid = (Final weight of vial + residue) - (Initial weight of empty vial).

-

Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant sampled (mL).

-

-

Repeatability: Perform the experiment in triplicate to ensure the results are reproducible and calculate the mean and standard deviation.

Trustworthiness: This method is a self-validating system. The presence of excess solid throughout the equilibration phase guarantees that the measured concentration represents the true saturation solubility at that specific temperature. Repeating the measurement at multiple time points (e.g., 24h, 36h, 48h) can confirm that equilibrium has been achieved when the solubility value no longer changes.

Data Presentation

Quantitative data should be presented clearly for easy comparison. The following table serves as a template for reporting your findings.

| Solvent | Polarity Index | Boiling Point (°C) | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) | Observations |

| e.g., Acetone | 5.1 | 56 | [Experimental Data] | [Experimental Data] | Forms clear, colorless solution |

| e.g., Toluene | 2.4 | 111 | [Experimental Data] | [Experimental Data] | Good for recrystallization |

| e.g., Hexane | 0.1 | 69 | [Experimental Data] | [Experimental Data] | Very low solubility, useful as anti-solvent |

Conclusion

Determining the solubility of 4-iodo-2-methylphenol is not a one-off measurement but a systematic investigation. By combining theoretical principles with robust, well-controlled experimental methods, researchers can generate high-quality, reliable data. This information is invaluable for guiding solvent selection in synthesis, designing efficient purification protocols via recrystallization, and laying the groundwork for successful formulation in drug development. The methodologies outlined in this guide provide a comprehensive and scientifically sound approach to achieving this critical characterization.

References

-

National Center for Biotechnology Information. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

PubChem, National Center for Biotechnology Information. 4-Iodo-2-methylphenol. [Link]

-

PubChem, National Center for Biotechnology Information. 2-Iodo-4-methylphenol. [Link]

-

Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

Sources

- 1. 4-IODO-2-METHYLPHENOL | 60577-30-2 [chemicalbook.com]

- 2. 4-Iodo-2-methylphenol | CAS 60577-30-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 4-Iodo-2-methylphenol | C7H7IO | CID 143713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Iodo-4-methylphenol | C7H7IO | CID 616392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

Technical Whitepaper: Operational Safety and Hazard Management of 4-Iodo-2-methylphenol

Executive Summary

4-Iodo-2-methylphenol (4-Iodo-o-cresol) is a functionalized aryl iodide widely utilized in medicinal chemistry, particularly as a scaffold for PPARδ agonists (e.g., GW501516) and in palladium-catalyzed cross-coupling reactions. While formally classified as a Skin/Eye/Respiratory Irritant (GHS Category 2/3), its structural homology to cresol and iodinated aromatics necessitates a safety protocol exceeding standard "Irritant" guidelines.

This guide synthesizes the compound's physicochemical properties with rigorous handling standards, emphasizing the prevention of phenolic absorption and the management of iodine liberation during storage.

Chemical Identity & Physicochemical Determinants of Hazard[1]

Understanding the physical state and reactivity of 4-Iodo-2-methylphenol is the first line of defense. Its lipophilic nature facilitates dermal penetration, while the carbon-iodine bond introduces light sensitivity.

| Property | Value | Safety Implication |

| CAS Number | 60577-30-2 | Unique identifier for SDS retrieval. |

| Physical State | Solid (Crystalline) | Dust generation risk during weighing/transfer. |

| Melting Point | 67–68 °C | Low melting point; friction/heat can induce phase change or sublimation. |

| Acidity (pKa) | ~9.7 (Predicted) | Weakly acidic; incompatible with strong bases. |

| Appearance | Off-white to light brown | Darkening indicates decomposition (Iodine liberation). |

| Solubility | Organic solvents (DCM, EtOAc) | High lipid solubility increases skin absorption risk. |

Mechanistic Insight: The ortho-methyl group provides slight steric hindrance, but the phenolic hydroxyl group remains available for hydrogen bonding and deprotonation. The para-iodine atom is the primary site for cross-coupling but is also the weak link for photolytic cleavage, leading to the release of corrosive free iodine (

GHS Hazard Classification & Toxicological Profile[1][2][3][4]

While many databases list this compound primarily as an irritant, the "E-E-A-T" approach requires us to consider the class effects of halogenated phenols.

Regulatory Classification (GHS)

-

Signal Word: WARNING

The "Hidden" Hazards (Expert Analysis)

Standard GHS codes often lag behind the nuanced risks observed in the lab.

-

Phenolic Absorption: Although less toxic than unsubstituted phenol, cresols (methylphenols) are rapidly absorbed through intact skin. Systemic effects can include CNS depression. Treat skin contact as a potential systemic poisoning event, not just a surface burn.

-

Iodine Sensitization: Decomposition releases elemental iodine, a respiratory sensitizer and corrosive agent. Old bottles showing brown discoloration pose a higher inhalation risk than fresh material.

Operational Risk Assessment: Synthetic Workflows

Syntheses involving 4-Iodo-2-methylphenol often utilize transition metal catalysis (Suzuki-Miyaura, Sonogashira). The following logic map details the safety decision process during a typical reaction setup.

Visualization: Safe Handling Logic Flow

Caption: Operational workflow for handling 4-Iodo-2-methylphenol, emphasizing visual quality checks and decontamination.

Engineering Controls & PPE Matrix

The low melting point and potential for dust generation dictate specific barrier protections.

Personal Protective Equipment (PPE)

| Protection Zone | Recommendation | Technical Justification |

| Hand Protection | Double Nitrile Gloves (min 0.11 mm outer) | Phenolic compounds can permeate thin nitrile. Double gloving provides a "time buffer" for removal upon contamination. |

| Respiratory | Fume Hood (Primary) / N95 (Secondary) | Prevent inhalation of dusts which irritate the upper respiratory tract (H335). |

| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient if dust generation or solvent splashing is possible. |

| Body | Cotton Lab Coat (Buttoned) | Prevents particulate accumulation on street clothes. |

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Static Control: Use anti-static weighing boats. Dry phenolic powders can accumulate static charge, leading to dispersion ("jumping") of the powder.

Emergency Response Protocols

This section outlines self-validating response loops. If the protocol fails (e.g., pain persists), the loop escalates to medical intervention.

Skin Contact Response

-

Immediate Action: Brush off loose powder before wetting (to prevent spreading a concentrated solution).

-

Flush: Rinse with copious water for 15 minutes.

-

Neutralize (Optional but Recommended): If available, use a PEG 300/400 (Polyethylene Glycol) swab. PEG is superior to water for solubilizing and removing phenols from skin.

-

Validation: If redness or burning persists after 15 minutes

Seek Medical Attention .

Spill Management (Solid)

-

Isolate: Evacuate the immediate area if dust is airborne.

-

PPE Up: Don double gloves and N95 respirator.

-

Neutralize: Cover spill with a reducing agent (Sodium Thiosulfate) if iodine discoloration is visible.

-

Collect: Wet sweep (using a damp paper towel) to avoid dust generation. Do not dry sweep.

-

Disposal: Place in a sealed container labeled "Hazardous Waste: Halogenated Phenol".

Visualization: Reactivity & Incompatibility

Caption: Reactivity map highlighting the risks of photolytic degradation and oxidative incompatibility.

Storage & Stability

To maintain reagent integrity and safety:

-

Temperature: Store at 2–8 °C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon/Nitrogen).[3] The iodide bond is labile; oxygen accelerates decomposition.

-

Light: Amber vials or aluminum foil wrapping are mandatory to prevent photodeiodination.

References

-

PubChem. (n.d.).[1][2] 4-Iodo-2-methylphenol (Compound).[2][4][5][6][7][8][9] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[2] C&L Inventory: 4-Iodo-2-methylphenol.[8] Retrieved October 26, 2023, from [Link]

Sources

- 1. 2-Iodo-4-methylphenol | C7H7IO | CID 616392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Iodo-2-methylphenol | C7H7IO | CID 143713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-iodo-4-methylphenol | 16188-57-1 [chemicalbook.com]

- 4. 4-ヨード-2-メチルフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Iodo-2-methylphenol | CAS 60577-30-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 4-IODO-2-METHYLPHENOL | 60577-30-2 [chemicalbook.com]

- 7. 4-碘-2-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Iodo-2-methylphenol - Lead Sciences [lead-sciences.com]

- 9. 4-Iodo-2-methylphenol | CymitQuimica [cymitquimica.com]

biological activity of 4-Iodo-2-methylphenol

Technical Whitepaper: The Bio-Synthetic Utility and Activity Profile of 4-Iodo-2-methylphenol

Executive Summary

4-Iodo-2-methylphenol (CAS: 60577-30-2), also known as 4-iodo-o-cresol, represents a "privileged scaffold" in medicinal chemistry. While it possesses inherent antimicrobial properties typical of halogenated phenols, its primary value in modern drug development lies in its role as a regioselective building block. It serves as the critical starting material for the synthesis of GW501516 (Cardarine) , a high-affinity PPARδ agonist. This guide analyzes its physicochemical behavior, direct biological activity, and its application as a linchpin in the synthesis of metabolic therapeutics.

Part 1: Physicochemical & Toxicological Profile

The biological behavior of 4-Iodo-2-methylphenol is dictated by the interplay between its lipophilic iodine substituent and the ionizable phenolic hydroxyl group.

Key Properties

| Property | Value / Description | Impact on Biological Activity |

| Molecular Formula | C₇H₇IO | Low molecular weight fragment (<250 Da) ideal for fragment-based drug design. |

| Molecular Weight | 234.03 g/mol | Facilitates high ligand efficiency (LE) in binding pockets. |

| LogP (Predicted) | ~2.6 - 2.9 | Moderate lipophilicity ensures membrane permeability; ideal for intracellular targets. |

| pKa | ~10.3 | The ortho-methyl group exerts a steric effect, slightly weakening the acidity compared to 4-iodophenol, affecting ionization at physiological pH. |

| Physical State | Crystalline Solid | Melting point (67-68 °C) allows for stable handling in solid-phase synthesis. |

The "Ortho-Para" Synergy

The molecule's substitution pattern is not arbitrary; it is evolutionarily selected for synthetic utility:

-

Position 1 (-OH): Provides a nucleophilic handle for etherification (e.g., attaching the acetic acid tail in GW501516).

-

Position 2 (-CH₃): The ortho-methyl group provides steric protection, reducing metabolic clearance via ring oxidation and enhancing selectivity in receptor binding pockets.

-

Position 4 (-I): The iodine atom is a "soft" leaving group, far superior to bromine or chlorine for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), enabling the attachment of complex heterocycles.

Part 2: Direct Biological Activity (Antimicrobial & Cytotoxic)

Before derivatization, the core molecule exhibits biological activity characteristic of halogenated cresols.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

Like its analogs (e.g., chlorothymol), 4-Iodo-2-methylphenol acts as a protonophore. The lipophilic iodine allows the molecule to bury itself within the bacterial cytoplasmic membrane.

-

Step 1: The neutral phenol diffuses through the lipid bilayer.

-

Step 2: On the cytoplasmic side (higher pH), it releases a proton (H⁺).

-

Step 3: The phenolate anion returns to the extracellular side, dissipating the proton motive force (PMF) required for ATP synthesis.

Figure 1: Mechanism of antimicrobial action via uncoupling of oxidative phosphorylation.

Spectrum of Activity

While less potent than chlorothymol against S. aureus (MIC ~32 µg/mL), iodinated phenols generally exhibit MIC values in the range of 64–256 µg/mL against Gram-positive bacteria. The iodine atom enhances activity against fungal strains compared to non-halogenated cresols due to increased lipophilicity.

Part 3: Strategic Role in Drug Discovery (GW501516 Synthesis)

The primary value of 4-Iodo-2-methylphenol is its use as the "A-Ring" precursor for GW501516 , a drug developed to treat metabolic syndrome by activating PPARδ.

The Synthetic Logic

The synthesis requires constructing a thioether bridge between the phenol core and a trifluoromethyl-thiazole tail. 4-Iodo-2-methylphenol is the ideal starting material because the iodine allows for a metal-catalyzed C-S bond formation (or lithium-halogen exchange), while the phenol is separately alkylated.

Critical Workflow:

-

O-Alkylation: The phenol is reacted with methyl bromoacetate to install the hydrophilic "head" (essential for receptor acidic pocket binding).

-

C-S Coupling: The aryl iodide undergoes cross-coupling with a thiol-containing thiazole fragment.

Figure 2: Synthetic pathway transforming the scaffold into a bioactive PPARδ agonist.

Part 4: Experimental Protocols

Protocol A: Antimicrobial Susceptibility Testing (Broth Microdilution)

Validates the inherent activity of the scaffold.

-

Preparation: Dissolve 4-Iodo-2-methylphenol in DMSO to a stock concentration of 10 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Range: 512 µg/mL to 0.5 µg/mL.

-

Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to

CFU/mL. -

Controls: Include a DMSO solvent control (max 1% v/v) and a positive control (e.g., Vancomycin).

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Protocol B: Synthesis of (4-Iodo-2-methylphenoxy)acetic acid methyl ester

The first step in generating the PPAR pharmacophore.

Reagents:

-

4-Iodo-2-methylphenol (1.0 eq)[1]

-

Methyl bromoacetate (1.2 eq)

-

Cesium Carbonate (

) (1.5 eq) -

Acetonitrile (ACN) (Solvent)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-Iodo-2-methylphenol (2.34 g, 10 mmol) in anhydrous ACN (50 mL).

-

Deprotonation: Add

(4.88 g, 15 mmol) and stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow as the phenolate forms. -

Alkylation: Dropwise add methyl bromoacetate (1.14 mL, 12 mmol).

-

Reflux: Heat the mixture to 60°C for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the starting phenol (

). -

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve in EtOAc, wash with water and brine. Dry over

. The product is often pure enough for the next coupling step; otherwise, purify via silica gel chromatography.

References

-

Wei, Z., et al. (2009). "A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta." Journal of Organic Chemistry. Link

-

BioVision. (2024). "GW501516: Mechanism and Application." BioVision Product Data Sheet. Link

-

Santa Cruz Biotechnology. (2024). "4-Iodo-2-methylphenol Product Block." SCBT Chemical Data. Link

-

PubChem. (2024). "Compound Summary: 4-Iodo-2-methylphenol." National Library of Medicine. Link

-

Sigma-Aldrich. (2024). "Safety Data Sheet: 4-Iodo-2-methylphenol." Merck KGaA. Link

Sources

An In-depth Technical Guide to 4-Iodo-2-methylphenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-methylphenol, also known as 4-iodo-o-cresol, is a halogenated aromatic organic compound with the chemical formula C₇H₇IO.[1] This versatile molecule serves as a crucial building block in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. Its structure, featuring a phenol ring substituted with a methyl group at the ortho position and an iodine atom at the para position relative to the hydroxyl group, imparts unique reactivity that is highly valued in medicinal chemistry and materials science.[1] The presence of the iodo group, a readily displaceable leaving group, makes it an excellent substrate for various cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of 4-iodo-2-methylphenol, with a focus on providing practical insights and detailed experimental protocols for researchers in the field.

Physicochemical Properties

4-Iodo-2-methylphenol is typically an off-white to light brown solid at room temperature.[3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇IO | [2] |

| Molecular Weight | 234.03 g/mol | [2] |

| Melting Point | 67-68 °C | [3] |

| Boiling Point | 105-110 °C at 2 mmHg | [2][3] |

| Appearance | Off-white to light brown solid | [3] |

| CAS Number | 60577-30-2 | [2] |

| PubChem CID | 143713 | [4] |

Synthesis of 4-Iodo-2-methylphenol

The primary and most direct route to 4-iodo-2-methylphenol is the electrophilic iodination of o-cresol (2-methylphenol). The hydroxyl and methyl groups on the aromatic ring are activating and direct incoming electrophiles to the ortho and para positions. Due to steric hindrance from the existing methyl group at the 2-position, iodination predominantly occurs at the para position.

Several methods have been developed for this transformation, with the choice of iodinating agent and reaction conditions influencing the yield and selectivity.

Method 1: Iodination using Iodine and an Oxidizing Agent

A common and straightforward method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidizing agent is necessary because I₂ itself is not sufficiently electrophilic to iodinate the aromatic ring efficiently.[5] The in-situ generation of a more potent iodinating species, such as hypoiodous acid (HOI) or an iodine cation (I+), is required.[5][6]

Experimental Protocol:

A representative procedure for the iodination of o-cresol using iodine and hydrogen peroxide is as follows:

-

To a solution of o-cresol (1.0 eq) in a suitable solvent such as aqueous methanol, add potassium iodide (KI) (1.0 eq).

-

Cool the mixture in an ice bath and add a strong acid, such as sulfuric acid, dropwise.

-

Slowly add 30% hydrogen peroxide (H₂O₂) (1.1 eq) to the stirred solution. The H₂O₂ acts as an oxidizing agent to generate the electrophilic iodine species in situ.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 4-iodo-2-methylphenol.

This method is advantageous due to the use of readily available and relatively inexpensive reagents.

Method 2: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and efficient electrophilic iodinating agent for activated aromatic compounds.[7] The reaction often proceeds under neutral or mildly acidic conditions and can offer high regioselectivity.[7]

Experimental Protocol:

-

Dissolve o-cresol (1.0 eq) in a suitable solvent, such as acetonitrile or dichloromethane, in a round-bottom flask.

-

Add N-iodosuccinimide (1.0-1.2 eq) to the solution in one portion.

-

If required, a catalytic amount of an acid, such as trifluoroacetic acid, can be added to activate the NIS.[7]

-

Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

-

Wash the organic layer with aqueous sodium thiosulfate solution to remove any residual iodine, followed by washing with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by column chromatography on silica gel to yield pure 4-iodo-2-methylphenol.

Spectroscopic Characterization

The structural elucidation of 4-iodo-2-methylphenol is confirmed through various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum typically shows a singlet for the methyl protons, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and three aromatic protons with characteristic splitting patterns in the aromatic region. |

| ¹³C NMR | The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the iodine will show a characteristic upfield shift compared to the other aromatic carbons. |

| IR Spectroscopy | The infrared spectrum will exhibit a broad absorption band for the O-H stretching of the phenolic hydroxyl group, C-H stretching vibrations for the aromatic and methyl groups, and C=C stretching vibrations of the aromatic ring. The C-I stretching vibration is typically observed in the far-infrared region. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be evident. Fragmentation patterns may include the loss of the iodine atom and other characteristic fragments. |

Reactivity and Synthetic Applications

The synthetic utility of 4-iodo-2-methylphenol stems from the reactivity of its functional groups: the hydroxyl group, the aromatic ring, and particularly the carbon-iodine bond.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can undergo typical reactions such as etherification and esterification. Protection of the hydroxyl group is often necessary before performing reactions on other parts of the molecule, especially in cross-coupling reactions where it can interfere with the catalyst.

Electrophilic Aromatic Substitution

While the ring is already substituted, further electrophilic substitution is possible, although the directing effects of the existing substituents will determine the position of the incoming group.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 4-iodo-2-methylphenol is highly reactive towards oxidative addition to palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

1. Suzuki-Miyaura Coupling:

This reaction involves the coupling of 4-iodo-2-methylphenol with a boronic acid or its ester in the presence of a palladium catalyst and a base to form a biaryl linkage. This is a powerful method for constructing complex molecular skeletons.

2. Heck Reaction:

The Heck reaction couples 4-iodo-2-methylphenol with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is highly valuable for the synthesis of stilbenes and other vinyl-substituted aromatic compounds.

3. Sonogashira Coupling:

This reaction couples 4-iodo-2-methylphenol with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. It is a reliable method for the synthesis of aryl alkynes, which are important intermediates in medicinal chemistry and materials science.[5]

Applications in Drug Discovery and Development

The most prominent application of 4-iodo-2-methylphenol is as a key starting material in the synthesis of the peroxisome proliferator-activated receptor δ (PPARδ) agonist, GW501516.[2][8] PPARδ agonists are investigated for their potential in treating metabolic disorders such as obesity and dyslipidemia.[8] The synthesis of GW501516 involves a multi-step sequence where the iodophenol is elaborated to construct the final complex molecule.

Beyond GW501516, the structural motif of 4-iodo-2-methylphenol is incorporated into various other biologically active molecules. Its derivatives have been explored as potential enzyme inhibitors and as scaffolds for the development of new therapeutic agents.

Safety and Handling

4-Iodo-2-methylphenol is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Iodo-2-methylphenol is a valuable and versatile building block in organic synthesis. Its straightforward preparation from o-cresol and the high reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions make it an attractive starting material for the synthesis of complex molecules. Its pivotal role in the synthesis of the PPARδ agonist GW501516 highlights its significance in drug discovery. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering researchers the foundational knowledge to effectively utilize this important chemical intermediate in their work.

References

-

Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodo-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

- Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol.

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodo-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

- Patil, S., et al. (2005). The mono-iodination of ortho-hydroxy substituted aromatic carbonyl compounds with molecular iodine suitably activated by use of a strong oxidizing agent, including iodic acid. Tetrahedron Letters, 46(41), 7179-7181.

-

PubChem. (n.d.). 2-Iodo-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2023, September 21). Heck Reaction example 3 [Video]. J Michelle Leslie. [Link]

-

ResearchGate. (n.d.). Heck reaction between 4-iodoanisole and methyl acrylate employing the.... Retrieved from [Link]

- Chen, H., Ai, Z., & Liao, X. (2024).

-

Organic Chemistry Portal. (n.d.). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Retrieved from [Link]

- Sundaraganesan, N., Saleem, H., Mohan, S., Ramalingam, M., & Sethuraman, V. (2005). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 62(1-3), 740–751.

Sources

- 1. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 2. 4-碘-2-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Iodo-2-methylphenol | C7H7IO | CID 143713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Iodo-4-methylphenol | C7H7IO | CID 616392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent Advances in Iodine-Mediated Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and History of 4-Iodo-2-methylphenol: A Technical Guide

Abstract This guide examines the chemical history, synthetic evolution, and critical application of 4-Iodo-2-methylphenol (CAS 60577-30-2), a halogenated phenolic intermediate. While historically significant in the evolution of regioselective iodination methodologies, its contemporary relevance is anchored in its role as the primary scaffold for the synthesis of GW501516 (Cardarine) , a high-affinity PPARδ agonist. This document details the compound's discovery, the mechanistic challenges of its synthesis, and its pivotal position in modern drug development.

Chemical Identity & Structural Significance[1][2][3]

4-Iodo-2-methylphenol, also known as 4-iodo-o-cresol , represents a classic study in the interplay of electronic directing effects on the benzene ring.

| Property | Data |

| IUPAC Name | 4-Iodo-2-methylphenol |

| Synonyms | 4-Iodo-o-cresol; 2-Methyl-4-iodophenol |

| CAS Number | 60577-30-2 |

| Molecular Formula | C₇H₇IO |

| Molecular Weight | 234.03 g/mol |

| Melting Point | 67–68 °C |

| Key Functional Groups | Phenolic Hydroxyl (C1), Methyl (C2), Iodide (C4) |

Structural Logic

The molecule features two activating groups: a hydroxyl group (-OH) and a methyl group (-CH₃).[1]

-

Hydroxyl Effect: Strong activator, directs ortho/para.

-

Methyl Effect: Weak activator, directs ortho/para.

-

The Conflict: In 2-methylphenol (o-cresol), the position para to the hydroxyl (position 4) is meta to the methyl. However, the directing power of the -OH group dominates.[1] The steric hindrance of the methyl group at position 2 further discourages substitution at position 3, making position 4 the kinetically and thermodynamically favored site for electrophilic attack.

Critical Distinction: Researchers must distinguish this compound from its isomer, 2-iodo-4-methylphenol (CAS 16188-57-1). The position of the iodine (ortho vs. para) drastically alters reactivity in metal-catalyzed cross-coupling reactions.

Historical Genesis & Synthetic Evolution

The Early Era: Classical Iodination

The definitive characterization of 4-iodo-2-methylphenol in the Western chemical literature is attributed to C. M. Suter and R. D.[2] Shultz , published in the Journal of Organic Chemistry in 1951 [1].[2] While iodinated phenols were known in German dye chemistry (Beilstein registries), Suter and Shultz established reproducible protocols using iodine in the presence of phosphate buffers.

Early Challenges:

-

Reversibility: Iodination is reversible; without an oxidizing agent to consume the hydroiodic acid (HI) byproduct, the reaction stalls.

-

Polyiodination: Controlling mono-iodination at C4 without accidentally iodinating C6 (the remaining ortho spot) was difficult with aggressive reagents like iodine monochloride (ICl).

Modern Methodology: The "Green" Shift

Contemporary synthesis has moved away from hazardous chlorinated solvents and heavy metal oxidants. The current industrial standard utilizes Sodium Hypochlorite (NaOCl) and Sodium Iodide (NaI) .

-

Mechanism: NaOCl oxidizes NaI to generate electrophilic iodine species (I⁺ or IO⁻) in situ.

-

Advantage: This method uses aqueous alcohols as solvents, operates at ambient temperature, and achieves >95% regioselectivity for the para isomer due to the steric bulk of the oxidant complex.

Figure 1: Evolution of synthetic methodologies for 4-iodo-2-methylphenol, highlighting the shift toward oxidative iodination using NaOCl.

The "Cardarine" Connection: Role in Drug Discovery

The discovery of GW501516 (also known as Endurobol or Cardarine) by GlaxoSmithKline (GSK) in the 1990s elevated 4-iodo-2-methylphenol from a generic reagent to a high-value intermediate. GW501516 is a PPARδ agonist investigated for metabolic diseases and cardiovascular health.

The Synthetic Pathway

4-Iodo-2-methylphenol serves as the Aryl Core that links the lipophilic tail (thiazole) to the acidic head (acetic acid moiety).

Step-by-Step Workflow:

-

Alkylation (Head Formation): The phenolic hydroxyl group is alkylated with methyl bromoacetate (or similar) to form an ether linkage. This protects the phenol and establishes the carboxylic acid precursor.

-

C-S Cross-Coupling (Tail Attachment): The iodine atom at position 4 acts as the "handle" for a metal-catalyzed coupling (typically Copper or Palladium-catalyzed) with a thiol derivative of the thiazole moiety.

-

Why Iodine? Aryl iodides are significantly more reactive in oxidative addition steps than aryl bromides or chlorides, allowing for milder reaction conditions that preserve the sensitive ether linkage.

-

Figure 2: The convergent synthesis of GW501516, illustrating the pivotal role of 4-iodo-2-methylphenol as the electrophilic coupling partner.

Experimental Protocol: Green Synthesis

For researchers requiring high-purity material, the NaOCl/NaI method is the most robust.

Reagents:

-

2-Methylphenol (o-Cresol): 10 mmol

-

Sodium Iodide (NaI): 10 mmol

-

Sodium Hypochlorite (NaOCl, household bleach strength ~5%): 10 mmol

-

Solvent: Methanol/Water (1:1)

Procedure:

-

Dissolution: Dissolve 10 mmol of 2-methylphenol and 10 mmol of NaI in 20 mL of MeOH/Water.

-

Addition: Cool the solution to 0°C. Add NaOCl dropwise over 30 minutes. The solution will turn dark brown (iodine formation) and then fade to yellow/colorless as the iodine is consumed by the phenol.

-

Quenching: Stir for 1 hour at room temperature. Quench with saturated Sodium Thiosulfate (Na₂S₂O₃) to remove residual iodine.

-

Workup: Acidify with dilute HCl to precipitate the product. Extract with Ethyl Acetate.[3]

-

Purification: Recrystallize from hexanes/ethanol.

-

Validation:

-

¹H NMR (CDCl₃): Look for doublets in the aromatic region (δ 7.4–7.5 ppm) corresponding to protons at C3 and C5, and a singlet for the methyl group.

-

Melting Point: Confirm range 67–68 °C.

-

References

-

Suter, C. M., & Shultz, R. D. (1951).[2] "The Synthesis of Some Iodinated Phenols." The Journal of Organic Chemistry, 16(7), 1117–1120. Link

-

Edgar, K. J., & Falling, S. N. (1990). "An efficient and selective method for the preparation of iodophenols."[4] The Journal of Organic Chemistry, 55(18), 5287–5291. Link

-

Ham, J., & Kang, H. (2005).[5] "A highly efficient synthesis of antiobestic ligand GW501516 for the peroxisome proliferator-activated receptor δ."[5] Tetrahedron Letters, 46(39), 6683–6686. Link

-

PubChem. (n.d.). "4-Iodo-2-methylphenol Compound Summary." National Library of Medicine. Link

Sources

- 1. quora.com [quora.com]

- 2. prepchem.com [prepchem.com]

- 3. EP2622410B1 - Norbornane-type arylol compound and corresponding photoactive compound, positive-tone photosensitive resin composition encompassing the photoactive compound - Google Patents [patents.google.com]

- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Regioselective Synthesis of 4-Iodo-2-methylphenol

Part 1: Executive Summary & Strategic Rationale

4-Iodo-2-methylphenol (CAS: 60577-30-2) is a critical pharmacophore building block, widely employed in Suzuki-Miyaura cross-coupling reactions to generate biaryl scaffolds found in kinase inhibitors and anti-inflammatory agents.

While commercially available, the in-situ synthesis of this intermediate is often preferred in drug development workflows to ensure freshness (avoiding oxidative degradation) and to allow for late-stage diversification of the cresol scaffold.

The Challenge: The primary synthetic hurdle is regioselectivity . o-Cresol contains two activating groups: the hydroxyl (-OH) and the methyl (-CH3). Both are ortho/para directors.

-

Hydroxyl (C1): Strong activator. Directs to C4 (para) and C6 (ortho).

-

Methyl (C2): Weak activator. Directs to C3 (ortho) and C5 (para).

Because the hydroxyl group's directing effect dominates, the competition is strictly between the C4 (para) and C6 (ortho) positions. This guide details a "Green Chemistry" protocol using NaI/NaOCl (oxidative iodination) that achieves >95% para-selectivity (C4) by leveraging steric control and thermodynamic stability, avoiding the use of hazardous Iodine Monochloride (ICl).

Part 2: Mechanistic Insight & Chemical Logic

Reaction Mechanism (Oxidative Iodination)

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). Unlike direct iodination with

-

Activation: Sodium hypochlorite (NaOCl) oxidizes sodium iodide (NaI) to form hypoiodous acid (HOI) or the iodonium ion (

). -

Substitution: The phenol is deprotonated by base to form the phenoxide anion, increasing electron density at C4 and C6.

-

Selectivity: Attack occurs preferentially at C4 due to the steric hindrance at C6 (flanked by the -OH and adjacent to the ring curve) and the electronic reinforcement of the para position.

Pathway Visualization

Caption: Mechanistic flow of oxidative iodination. Note the bifurcation at the transition state where stoichiometry control prevents the formation of the di-iodo impurity.

Part 3: Detailed Experimental Protocol

Method A: Oxidative Iodination (NaI / NaOCl)

Recommended for High-Throughput and Green Chemistry Applications.

Scale: 10 mmol (Adaptable to kg scale) Time: ~2 Hours Yield: 85-92%

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Amount | Role |

| o-Cresol | 108.14 | 1.0 | 1.08 g | Substrate |

| Sodium Iodide (NaI) | 149.89 | 1.0 | 1.50 g | Iodine Source |

| NaOH (1M aq) | 40.00 | 1.0 | 10 mL | Base (Phenoxide formation) |

| NaOCl (Bleach) | 74.44 | 1.0 | ~12 mL (6% soln) | Oxidant |

| Methanol | - | Solvent | 20 mL | Co-solvent |

| Sodium Thiosulfate | 158.11 | Excess | 10 mL (10% soln) | Quencher |

Step-by-Step Procedure

-

Solubilization:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-cresol (1.08 g) and NaI (1.50 g) in Methanol (20 mL).

-

Add NaOH (10 mL, 1M). The solution should be clear and colorless to pale yellow.

-

Critical Parameter: Cool the mixture to 0–5 °C using an ice bath. Low temperature improves regioselectivity and prevents oxidation of the methyl group.

-

-

Oxidant Addition (The Rate-Limiting Step):

-

Load the NaOCl solution (commercial bleach, approx 6% active chlorine) into a dropping funnel.

-

Add NaOCl dropwise over 30–45 minutes while stirring vigorously.

-

Observation: The solution will turn dark red-brown as transient iodine species form, then fade to a yellow/orange suspension.

-

Stoichiometry Check: Do not exceed 1.05 equivalents of NaOCl. Excess oxidant leads to the 4,6-diiodo impurity.

-

-

Reaction Monitoring:

-

Maintain stirring at 0 °C for 1 hour.

-

TLC Analysis: (Eluent: 20% EtOAc in Hexanes).

-

o-Cresol

~ 0.6 -

Product

~ 0.4 -

Look for the disappearance of the starting material spot.

-

-

-

Workup & Isolation:

-

Quench: Add 10% Sodium Thiosulfate (

) solution (10 mL) to the reaction mixture.-

Visual Validation: The dark iodine color should instantly disappear, leaving a clear or milky white suspension.

-

-

Acidification: Carefully acidify the mixture to pH ~2 using 1M HCl .

-

Result: The product will precipitate as an off-white to brownish solid.

-

-

Extraction: If the precipitate is fine, extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

The crude solid is often sufficiently pure (>95%).

-

Recrystallization (Optional): Recrystallize from Hexane/Ethanol (9:1) to obtain white needles.

-

Workflow Diagram

Caption: Operational workflow for the oxidative iodination protocol. Step 3 (Addition) is critical for controlling selectivity.

Part 4: Analytical Validation & Quality Control

Every batch must be validated against the following specifications to ensure identity and purity.

Physical Properties[7]

-

Appearance: Off-white to pale reddish solid (oxidizes slightly upon air exposure).

-

Melting Point: 67–68 °C (Lit. 67-68 °C [1]).[7]

-

Note: A melting point below 60 °C indicates significant contamination with starting material or the di-iodo byproduct.

-

NMR Spectroscopy ( , 400 MHz)

The regiochemistry is confirmed by the splitting pattern in the aromatic region.

| Proton | Shift ( | Multiplicity | Coupling ( | Assignment |

| H-3 | 7.46 | Doublet (d) | Meta to OH, Ortho to I | |

| H-5 | 7.38 | dd | Meta to OH, Ortho to I | |

| H-6 | 6.58 | Doublet (d) | Ortho to OH (Shielded) | |

| -OH | ~4.80 | Singlet (br) | - | Phenolic OH |

| -CH3 | 2.23 | Singlet (s) | - | Methyl Group |

Interpretation: The presence of two protons with large coupling (

Part 5: Safety & Handling

-

Iodine Toxicity: While this method generates iodine species in situ, avoid breathing vapors if the reaction warms up. Work in a fume hood.

-

Bleach Compatibility: Never mix NaOCl with strong acids directly before quenching, as this releases chlorine gas (

). Ensure Thiosulfate is added before acidification. -

Product Stability: Iodophenols are light-sensitive. Store the final product in amber vials at 4 °C.

Part 6: References

-

Edgar, K. J., & Falling, S. N. (1990).[8] An efficient and selective method for the iodination of phenols and anilines.[9] The Journal of Organic Chemistry, 55(18), 5287–5291. Retrieved from [Link]

-

Krishna Mohan, K. V. V., Narender, N., & Kulkarni, S. J. (2004). Zeolite catalyzed regioselective iodination of phenols and anilines using iodine and ammonium peroxydisulfate. Tetrahedron Letters, 45(46), 8421-8423. (Contextual support for oxidative mechanisms). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24860475, 4-Iodo-2-methylphenol. Retrieved from [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. 2-iodo-4-methylphenol | 16188-57-1 [chemicalbook.com]

- 3. Comparison of Antimicrobial Efficacy of IKI and NaOCl Irrigants in Infected Root Canals: An In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 4-IODO-2-METHYLPHENOL | 60577-30-2 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Iodination of 2-Methylphenol (o-Cresol)

Abstract & Strategic Overview

The iodination of 2-methylphenol (o-cresol) represents a critical entry point for synthesizing high-value pharmaceutical intermediates, particularly for Suzuki-Miyaura and Sonogashira cross-coupling reactions. While the substrate is electron-rich, achieving high regioselectivity between the para-position (C4) and the ortho-position (C6) remains a challenge due to the competing electronic activation and steric effects.

This Application Note details two distinct protocols designed to address specific laboratory needs:

-

Protocol A (Green Chemistry): An aqueous, oxidative iodination using

and -

Protocol B (High Precision): A regioselective iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic acid (TFA). This method maximizes the para-selectivity (4-iodo-2-methylphenol) via steric control, suitable for late-stage functionalization or high-purity requirements.

Mechanistic Principles

Electrophilic Aromatic Substitution (EAS) Landscape

2-Methylphenol contains two activating groups: the hydroxyl group (-OH) and the methyl group (-CH